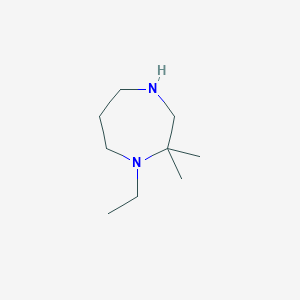![molecular formula C8H10N2O3 B1471794 2-(1,4,6,7-テトラヒドロピラノ[4,3-c]ピラゾール-3-イル)酢酸 CAS No. 1351386-62-3](/img/structure/B1471794.png)
2-(1,4,6,7-テトラヒドロピラノ[4,3-c]ピラゾール-3-イル)酢酸
説明
2-(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)acetic acid, also known as THPPA, is a synthetic organic compound that has been studied for its potential applications in biochemistry and physiology. THPPA is a cyclic compound that is composed of an acetic acid group attached to a pyrano[4,3-c]pyrazol-3-yl ring. This compound is of interest due to its ability to act as a ligand for certain enzymes and receptors, as well as its ability to interact with other molecules.
科学的研究の応用
医学:潜在的な治療薬の合成
この化合物は、治療薬の合成における潜在的な前駆体として特定されています。その構造により、生物学的標的に相互作用する可能性のある誘導体を生成できます。 例えば、酢酸部分は、体内の特定の酵素または受容体に対する化合物の結合親和性を向上させるために修飾することができます .
農業:農薬開発
農業では、このような複素環化合物は、新しい農薬開発における潜在的な用途のためにしばしば検討されています。 これらの構造的複雑さは、害虫の生物学的経路との相互作用につながる可能性があり、新規殺虫剤または殺菌剤への道を開きます .
材料科学:有機半導体研究
化合物のピラゾール環は、材料科学、特に有機半導体の研究において注目されています。 これらの材料は、フレキシブル電子デバイスの開発に不可欠であり、化合物の構造はこの分野の進歩に貢献する可能性があります .
環境科学:汚染物質分解研究
環境科学の研究では、類似の化合物が汚染物質を分解する能力について調べられています。 化合物の反応性は、有害な環境汚染物質を分解するために活用でき、生物修復の取り組みを支援します .
生化学:酵素阻害研究
生化学では、化合物は酵素阻害の研究に使用できます。 その枠組みにより、重要な酵素との相互作用を探求することができ、代謝経路と疾患状態のメカニズムに関する洞察につながる可能性があります .
薬理学:創薬と開発
最後に、薬理学では、この化合物は創薬のための足場として役立ちます。 その複素環コアは、多くの薬理学的に活性な分子と構造的に類似しており、新しい薬の開発のための貴重な出発点となります .
作用機序
The mechanism of action of 2-(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)acetic acid is not fully understood. However, it is believed that 2-(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)acetic acid interacts with certain enzymes and receptors by forming a covalent bond with them. This interaction can affect the activity of the enzyme or receptor, which can in turn affect the metabolic processes that the enzyme or receptor is involved in.
Biochemical and Physiological Effects
2-(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)acetic acid has been studied for its potential effects on biochemical and physiological processes. It has been shown to affect the activity of certain enzymes and receptors, which can in turn affect the metabolism of carbohydrates, lipids, and proteins. In addition, 2-(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)acetic acid has been shown to interact with hormones and neurotransmitters, which can affect the activity of various biological processes.
実験室実験の利点と制限
The advantages of using 2-(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)acetic acid in laboratory experiments include its ability to act as a ligand for certain enzymes and receptors, as well as its ability to interact with other molecules. This allows for the study of the effects of hormones and neurotransmitters on various biological processes. However, one of the limitations of using 2-(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)acetic acid in laboratory experiments is that it can be difficult to control the concentration of the compound, as it is often difficult to accurately measure the concentration of the compound in solution.
将来の方向性
Future research on 2-(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)acetic acid could focus on further exploring its potential applications in biochemistry and physiology. This could include studying the effects of 2-(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)acetic acid on various metabolic processes, as well as exploring its potential to act as a ligand for certain enzymes and receptors. In addition, future research could focus on improving the synthesis methods of 2-(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)acetic acid, as well as exploring ways to more accurately measure the concentration of the compound in solution. Finally, future research could also focus on exploring the potential for 2-(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)acetic acid to interact with other molecules, such as hormones and neurotransmitters, and to study the effects of these interactions on various biological processes.
特性
IUPAC Name |
2-(1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c11-8(12)3-7-5-4-13-2-1-6(5)9-10-7/h1-4H2,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASFLMTDDRGAYMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1NN=C2CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[4-(4-Bromophenyl)-piperazin-1-yl]-acetic acid](/img/structure/B1471712.png)


![1-[(Ethylamino)methyl]cyclobutan-1-ol](/img/structure/B1471716.png)


![3-[1-(pyrazin-2-yl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1471721.png)

![N-[(2-Fluoro-3-methylphenyl)methyl]cyclopropanamine](/img/structure/B1471724.png)




